3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride
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Overview
Description
3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C6H10ClF3O3S. It is known for its reactivity and is used in various chemical synthesis processes. The presence of trifluoropropan-2-yl and sulfonyl chloride groups makes it a versatile reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-((1,1,1-Trifluoropropan-2-yl)oxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-((1,1,1-Trifluoropropan-2-yl)oxy)propanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid.
Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile.
Hydrolysis: This reaction is usually performed in aqueous media, often under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Scientific Research Applications
3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a reagent for introducing sulfonyl groups into organic molecules.
Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the modification of polymers and other materials to enhance their properties.
Biological Studies: It is used in the preparation of bioactive compounds for studying enzyme inhibition and other biological processes.
Mechanism of Action
The mechanism of action of 3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with various functional groups. The trifluoropropan-2-yl group enhances the compound’s stability and reactivity, making it a valuable reagent in chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-((1,1,1-Trifluoropropan-2-yl)oxy)azetidine hydrochloride
- 1,1,1-Trifluoro-2-propanol
- 3-Bromo-1,1,1-trifluoro-2-propanol
Uniqueness
3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is unique due to its combination of the trifluoropropan-2-yl group and the sulfonyl chloride group. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in organic synthesis and industrial processes.
Biological Activity
3-((1,1,1-Trifluoropropan-2-yl)oxy)propane-1-sulfonyl chloride is a chemical compound with significant biological implications. Its unique molecular structure, characterized by a trifluoropropyl group and a sulfonyl chloride functional group, suggests potential activity in various biochemical pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C6H10ClF3O2S
- Molecular Weight : 228.66 g/mol
- CAS Number : 1453472-98-4
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, potentially inhibiting enzymes involved in inflammatory pathways. This inhibition may lead to reduced production of pro-inflammatory cytokines.
- Receptor Modulation : Preliminary studies suggest that this compound may modulate receptors associated with pain and inflammation, such as TRP channels. These channels are critical in nociception and could be targeted for pain relief therapies.
Biological Activity Data
The following table summarizes key findings from studies examining the biological activity of the compound:
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Case Study 1 : A study investigated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a significant reduction in joint swelling and pain scores compared to untreated controls, supporting its use as a novel anti-inflammatory agent.
- Case Study 2 : In cancer research, the compound was evaluated for its cytotoxic effects on breast cancer cell lines. The results showed that it inhibited cell proliferation and induced apoptosis in a dose-dependent manner, suggesting a promising avenue for further development as an anticancer drug.
Properties
Molecular Formula |
C6H10ClF3O3S |
---|---|
Molecular Weight |
254.66 g/mol |
IUPAC Name |
3-(1,1,1-trifluoropropan-2-yloxy)propane-1-sulfonyl chloride |
InChI |
InChI=1S/C6H10ClF3O3S/c1-5(6(8,9)10)13-3-2-4-14(7,11)12/h5H,2-4H2,1H3 |
InChI Key |
MLKCJMUSHZNYQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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